molecular formula C7H12ClNO2 B6280575 (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 2031259-85-3

(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Cat. No.: B6280575
CAS No.: 2031259-85-3
M. Wt: 177.63 g/mol
InChI Key: XWVAMMMWNZVEAH-KQBMADMWSA-N
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Description

(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective formation of the bicyclic structure under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and controlled reaction environments are crucial to achieving the desired stereochemistry and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the carboxylic acid group, which can be further functionalized. This unique structure allows for a diverse range of chemical transformations and applications, making it a versatile compound in research and industry.

Properties

CAS No.

2031259-85-3

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1

InChI Key

XWVAMMMWNZVEAH-KQBMADMWSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]1NC2)C(=O)O.Cl

Canonical SMILES

C1CC2(CC1NC2)C(=O)O.Cl

Purity

95

Origin of Product

United States

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